molecular formula C28H30N2O2 B195073 Darifenacin CAS No. 133099-04-4

Darifenacin

Cat. No.: B195073
CAS No.: 133099-04-4
M. Wt: 426.5 g/mol
InChI Key: HXGBXQDTNZMWGS-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darifenacin (chemical name: (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide) is a tertiary amine antimuscarinic agent approved for the treatment of overactive bladder (OAB) . It functions as a selective M3 muscarinic acetylcholine receptor (mAChR) antagonist, with a pKi of 8.9 for M3 receptors, demonstrating 59-fold selectivity over M1 and 12-fold over M2 subtypes . This selectivity minimizes off-target effects on cardiac (M2-mediated) and central nervous system (CNS, M1-mediated) receptors, reducing adverse events (AEs) such as cognitive impairment or tachycardia .

Clinical trials have established this compound’s efficacy in reducing OAB symptoms, including urgency, incontinence episodes, and micturition frequency, with rapid onset of action (significant improvements observed within 6–8 days) .

Chemical Reactions Analysis

General Information

  • IUPAC Name: (S)-1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-α,α-diphenyl-3-pyrrolidineacetamide
  • Chemical Formula: C28H30N2O2C_{28}H_{30}N_2O_2
  • Molecular Weight: 426.55 g/mol
  • Appearance: White to almost white crystalline powder

Metabolic Reactions

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4 .

The three primary metabolic pathways are :

  • Monohydroxylation in the dihydrobenzofuran ring
  • Dihydrobenzofuran ring opening
  • N-dealkylation of the pyrrolidine nitrogen

The initial products of hydroxylation and N-dealkylation are major circulating metabolites but do not significantly contribute to the drug's clinical effect .

Hydrolysis

During the process development of this compound hydrobromide, impurities were observed during the partial hydrolysis of nitrile to amide .

Salt Formation

This compound base can be converted into its acetate salt by treating it with acetic acid. The acetate salt can then be converted to the hydrochloride salt by dissolving it in water, washing with organic solvents, and treating with aqueous hydrochloric acid .

Other Reactions

  • This compound is metabolized by CYP2D6 and CYP3A4 . CYP3A4 inhibitors like ketoconazole and erythromycin can increase this compound's bioavailability .
  • This compound can be prepared as nano-liposomes using a thin film hydration method with phospholipids to prolong drug release .
  • This compound is a muscarinic M3 receptor antagonist . It competitively binds to muscarinic receptors, particularly M3 receptors, in the urinary bladder .
  • This compound is used to treat overactive bladder . It reduces the urgency to urinate by blocking M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions .
  • This compound is approximately 98% bound to plasma proteins, primarily alpha-1-acid glycoprotein . It has a steady-state volume of distribution of approximately 163 L .
  • Following oral administration, approximately 60% of the radioactivity is recovered in the urine and 40% in the feces . Only a small percentage (3%) is excreted as unchanged this compound .

This compound as a Chitinase 3-like 1 (CHI3L1) Inhibitor

In silico screening has identified this compound as a potential inhibitor of CHI3L1, showing high binding efficiency . In vitro studies have demonstrated that this compound inhibits pancreatic ductal adenocarcinoma (PDAC) cell growth and sensitizes PDAC cells to chemotherapies .

Scientific Research Applications

Efficacy in OAB Treatment

Numerous studies have demonstrated the effectiveness of darifenacin in managing OAB symptoms:

  • Phase III Trials : In a pooled analysis of three phase III studies involving over 1,000 patients, this compound significantly reduced the frequency of urinary incontinence episodes by up to 76.8% compared to placebo at doses of 7.5 mg and 15 mg daily .
  • Age-Related Efficacy : A study focusing on patients aged 65 and older showed that this compound treatment resulted in an 88.6% reduction in urgency urinary incontinence episodes after 12 weeks .

Quality of Life Improvements

This compound not only reduces urinary symptoms but also enhances quality of life. Significant improvements were noted in patient-reported outcomes related to bladder condition and overall satisfaction with treatment .

Safety and Tolerability

This compound is generally well tolerated among patients. The most common side effects include:

  • Dry Mouth : Reported by a significant number of patients but rarely leading to discontinuation.
  • Constipation : Also commonly reported, with minimal impact on treatment adherence .

Pharmacokinetics

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which may lead to interactions with other medications . Understanding these interactions is crucial for optimizing therapeutic regimens.

Emerging Applications Beyond OAB

Recent research has explored potential applications of this compound beyond treating OAB:

  • Amyotrophic Lateral Sclerosis (ALS) : A phase 2 trial is investigating this compound's safety and tolerability as a disease-modifying therapy for ALS. The study aims to assess its impact on neuromuscular junction innervation and overall neurological function .

Comparative Efficacy with Other Treatments

TreatmentDosageReduction in Incontinence EpisodesCommon Side Effects
This compound7.5 mg / 15 mgUp to 76.8%Dry mouth, constipation
Oxybutynin5 mg TIDComparable efficacyDry mouth, dizziness

Comparison with Similar Compounds

Darifenacin vs. Oxybutynin

Oxybutynin, a non-selective muscarinic antagonist, inhibits M1–M5 receptors, leading to broader AEs. Key comparisons include:

  • Efficacy : this compound and oxybutynin show comparable reductions in incontinence episodes and micturition frequency. However, this compound-treated patients reported higher rates of achieving ≥3 consecutive dry days (64.2–64.5%) compared to prior oxybutynin recipients .
  • Tolerability: this compound exhibits fewer severe anticholinergic AEs. In a head-to-head study, this compound caused less dry mouth (20.2% vs. 35.8%) and constipation (14.8% vs. 22.5%) than oxybutynin . CNS-related AEs (e.g., dizziness, somnolence) were comparable to placebo for this compound but higher for oxybutynin .

This compound vs. Tolterodine

Tolterodine, another non-selective agent, shows functional bladder selectivity but lacks M3 specificity:

  • Efficacy : Patients dissatisfied with tolterodine extended-release (ER) achieved higher rates of continence (51.0% vs. 44.2% for ≥5 dry days) when switched to this compound .

This compound vs. Solifenacin

Solifenacin, an M3-preferential antagonist, shares this compound’s receptor selectivity but differs in pharmacokinetics:

  • Clinical Outcomes : Both drugs reduced Patient Perception of Bladder Condition (PPBC) scores similarly (this compound: 4.6→3.1; solifenacin: 4.4→2.9) .
  • Structural Confirmation : Mass spectrometry confirmed this compound’s molecular structure (MH+ 427.24) and distinct pharmacological profile compared to solifenacin (MH+ 363.22) .

This compound vs. Trospium

Data Tables

Table 1: Receptor Selectivity Profiles

Compound M1 Affinity (pKi) M2 Affinity (pKi) M3 Affinity (pKi) Selectivity (M3 vs. M1/M2)
This compound 7.1 7.8 8.9 59-fold (M1), 12-fold (M2)
Oxybutynin 8.3 8.1 9.0 Non-selective
Solifenacin 7.8 7.3 8.9 10-fold (M3 over M1/M2)
Tolterodine 7.9 7.5 8.4 Non-selective

Data derived from radioligand binding assays .

Table 2: Clinical Efficacy in OAB

Parameter This compound (15 mg/day) Oxybutynin (10 mg/day) Tolterodine (4 mg/day)
Reduction in Incontinence Episodes 68% 65% 62%
Patients with ≥3 Dry Days 64.5% 58.3% 60.1%
Dry Mouth Incidence 20.2% 35.8% 23.4%

Pooled data from phase III trials .

Research Findings and Limitations

  • Functional Tissue Selectivity : this compound’s M3 affinity correlates with potent inhibition of bladder contraction (pKb 9.72 in human bladder) but weaker effects on salivary glands, explaining reduced dry mouth .
  • Long-Term Persistence : Patients maintained therapeutic benefits with this compound for over 2 years, attributed to its tolerability .
  • Further studies are needed to confirm this compound’s superiority in specific subpopulations (e.g., elderly) .

Biological Activity

Darifenacin is a selective muscarinic receptor antagonist primarily utilized in the treatment of overactive bladder (OAB). Its biological activity is characterized by its affinity for muscarinic receptors, particularly the M3 subtype, which plays a crucial role in bladder contraction and other cholinergically mediated functions. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits a high affinity for the M3 muscarinic acetylcholine receptor, with a 9- to 12-fold greater affinity than for M1 and M5 receptors, and a 59-fold greater affinity compared to M2 and M4 receptors . By selectively antagonizing the M3 receptor, this compound reduces bladder contractions, thereby alleviating symptoms associated with OAB such as urgency and frequency.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 15% to 19% for 7.5 mg and 15 mg doses respectively.
  • Volume of Distribution : 163 L.
  • Protein Binding : About 98%, primarily to alpha-1-acid-glycoprotein.
  • Metabolism : Primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4).
  • Half-life : Approximately 13 to 19 hours following chronic dosing .

Case Studies and Clinical Trials

Numerous studies have demonstrated the efficacy of this compound in managing OAB symptoms. A pooled analysis from three phase III clinical trials involving 1,059 patients showed significant reductions in incontinence episodes per week after 12 weeks of treatment:

Treatment DoseMedian Change in Incontinence Episodes/Week% Change from Baseline
Placebo-0.6-
This compound 7.5 mg-8.8-68.4%
This compound 15 mg-10.6-76.8%

Both doses resulted in statistically significant improvements compared to placebo (P < 0.01) . Furthermore, patient-reported outcomes indicated high satisfaction rates, with over 85% of patients expressing satisfaction with their treatment .

In a long-term study extending over two years, this compound maintained its efficacy with a median reduction of incontinence episodes by 84.4% . The most common adverse effects reported were dry mouth (23.3%) and constipation (20.9%), although these rarely led to treatment discontinuation .

Safety Profile

The safety profile of this compound has been extensively evaluated across various studies. The incidence of adverse effects is comparable to placebo groups, with no significant central nervous system or cardiovascular safety concerns noted:

Adverse EffectIncidence (%)
Dry Mouth23.3
Constipation20.9
Treatment Discontinuation due to AEs1.3 (7.5 mg), 2.4 (15 mg)

Overall, this compound is well tolerated among patients with OAB .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Darifenacin’s selectivity for M3 muscarinic receptors?

  • Methodological Answer : To assess receptor selectivity, use in vitro competitive binding assays with radiolabeled antagonists (e.g., [³H]-N-methylscopolamine) across M1–M5 receptor subtypes expressed in transfected cell lines. Measure inhibition constants (Ki) to quantify affinity differences. For functional validation, employ in vivo models (e.g., rat bladder strips) to compare this compound’s inhibition of carbachol-induced contractions against non-M3-selective antagonists. Ensure controls for tissue-specific receptor density variations .

Q. How can researchers characterize this compound’s pharmacokinetic profile in preclinical studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) to quantify plasma and tissue concentrations of this compound and its metabolites. Conduct time-course studies in animal models to determine absorption, distribution, metabolism, and excretion (ADME) parameters. Include liver microsome assays to identify cytochrome P450 isoforms involved in metabolism (e.g., CYP2D6, CYP3A4). Validate assays with deuterium-labeled this compound (e.g., (±)-Darifenacin-d4 hydrobromide) as an internal standard .

Q. What are the standard protocols for replicating this compound’s efficacy in overactive bladder (OAB) models?

  • Methodological Answer : Design rodent OAB models using cystometry to measure bladder pressure and voiding frequency. Administer this compound orally or intravenously at doses ranging from 0.1–10 mg/kg. Compare outcomes against positive controls (e.g., oxybutynin) and vehicle groups. Ensure blinding and randomization to reduce bias. Report results using standardized metrics (e.g., intercontraction interval, micturition volume) and adhere to ARRIVE guidelines for preclinical reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies reporting off-target effects of this compound?

  • Methodological Answer : Perform systematic meta-analyses of existing data to identify confounding variables (e.g., dosage, species differences). Conduct high-resolution structural studies (e.g., X-ray crystallography of this compound bound to non-M3 receptors) to explore off-target binding modes. Use in silico molecular docking simulations to predict interactions with other muscarinic or non-muscarinic targets. Validate findings with in vitro functional assays (e.g., calcium flux in cells expressing off-target receptors) .

Q. What strategies optimize this compound’s synthesis and crystallographic stability for long-term studies?

  • Methodological Answer : Employ two-step crystallization methods to prepare this compound hydrate, as described in single-crystal X-ray diffraction protocols. Monitor thermal stability via powder X-ray diffraction (PXRD) during dehydration experiments. Adjust solvent systems (e.g., ethanol/water ratios) and cooling rates to control polymorph formation. Characterize hydrate stability under varying humidity conditions using dynamic vapor sorption (DVS) analysis .

Q. How should researchers design studies to investigate this compound’s enantiomer-specific pharmacodynamics?

  • Methodological Answer : Separate (±)-Darifenacin racemate using chiral chromatography and validate enantiomeric purity via circular dichroism (CD) spectroscopy. Compare M3 receptor binding kinetics (e.g., Kon/Koff rates) of individual enantiomers using surface plasmon resonance (SPR). Test in vivo efficacy in OAB models, ensuring enantiomer-specific dosing matches human-equivalent exposures. Analyze metabolite profiles to assess stereochemical influences on pharmacokinetics .

Q. What methodological frameworks ensure ethical and reproducible clinical trials for this compound?

  • Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Use double-blind, placebo-controlled protocols with stratified randomization by age and baseline symptom severity. Include validated endpoints (e.g., Urinary Sensation Scale scores) and pre-register trials on platforms like ClinicalTrials.gov . Share raw data and analysis scripts via repositories (e.g., Zenodo) to enhance transparency .

Q. Data Presentation and Reproducibility Guidelines

  • Tables : Report receptor affinity (Ki) values for this compound across mAChR subtypes in a comparative table, including confidence intervals and sample sizes .
  • Figures : Use crystal structure diagrams (e.g., this compound hydrate from X-ray data) to illustrate binding conformations. Label key hydrogen bonds and hydrophobic interactions .
  • Supplementary Materials : Provide detailed synthesis protocols, chromatograms, and statistical analysis code in open-access formats to facilitate replication .

Properties

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048290
Record name Darifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e-04 g/L
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

133099-04-4
Record name Darifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darifenacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APG9819VLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture containing 3-(R,S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (0.33 g-see Preparation 8), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (0.25 g-see Preparation 13), anhydrous potassium carbonate (0.3 g) and acetonitrile (10 ml) was heated under reflux for 2 hours. The mixture was partitioned between dichloromethane (50 ml) and 10% aqueous potassium carbonate (10 ml), the layers were separated, and the aqueous layer extracted with dichloromethane (3×20 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to leave a gum which was purified by column chromatography on silica eluting with dichloromethane containing methanol (0% up to 8%). The product-containing fractions were combined and concentrated in vacuo to leave an oil which was crystallised from diisopropyl ether to give the title compound as a colourless powder, yield 0.17 g, m.p. 131°-132° C.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.